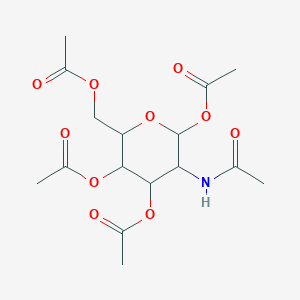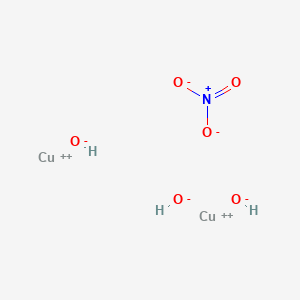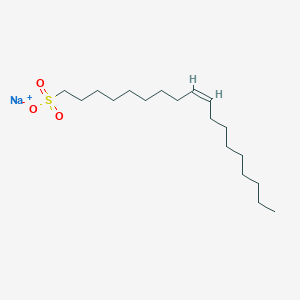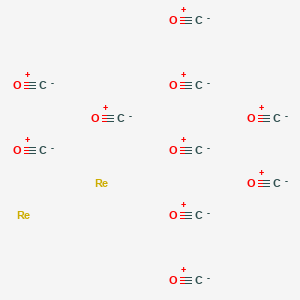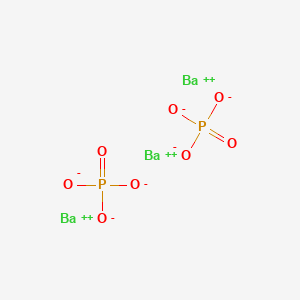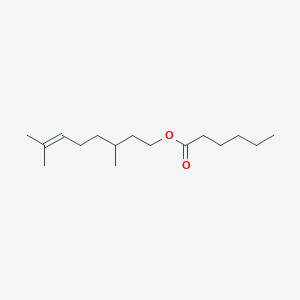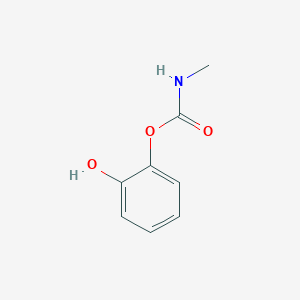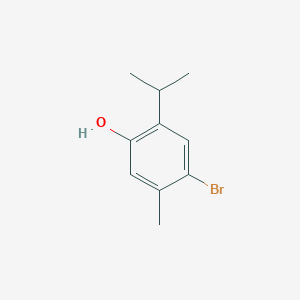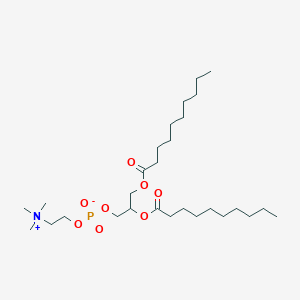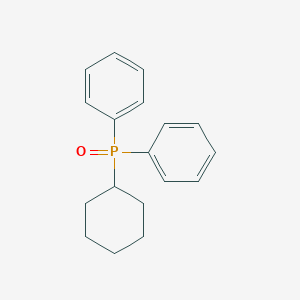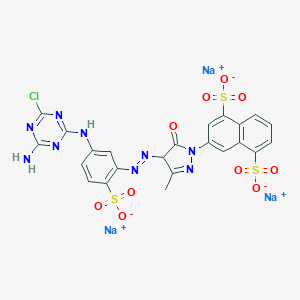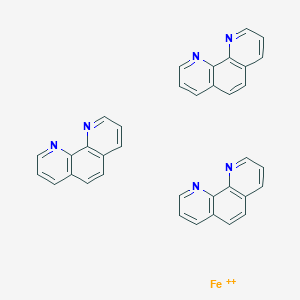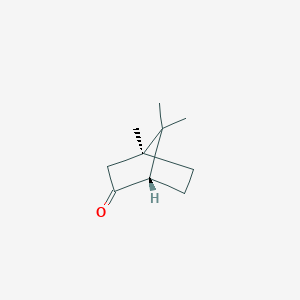
Epicamphor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epicamphor is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. It is a derivative of camphor, a naturally occurring compound found in the wood of the camphor tree. Epicamphor has been synthesized using various methods, and its potential uses in scientific research have been explored extensively.
Aplicaciones Científicas De Investigación
Epicamphor has been used in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-inflammatory, analgesic, and antioxidant properties, making it a potential candidate for the development of new drugs. Additionally, epicamphor has been found to inhibit the growth of cancer cells and possess anti-tumor properties.
Mecanismo De Acción
The mechanism of action of epicamphor is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, epicamphor has been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
Epicamphor has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cells. Additionally, epicamphor has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in cells. Furthermore, epicamphor has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of epicamphor is its high purity and yield when synthesized using the oxalic acid method. Additionally, epicamphor has been found to possess potent anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs. However, the limitations of epicamphor include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for epicamphor research. One direction is the development of new drugs based on epicamphor's anti-inflammatory, analgesic, and antioxidant properties. Another direction is the investigation of epicamphor's potential as an anticancer agent. Additionally, the mechanism of action of epicamphor needs to be further elucidated to fully understand its effects on cells. Furthermore, the potential toxicity of epicamphor needs to be investigated to determine its safety for use in humans.
Conclusion
In conclusion, epicamphor is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Epicamphor's anti-inflammatory, analgesic, antioxidant, and anticancer properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its effects on cells and determine its safety for use in humans.
Métodos De Síntesis
Epicamphor can be synthesized using various methods, including the oxidation of camphor with permanganate or chromium trioxide. The most common method involves the reaction of camphor with oxalic acid in the presence of acetic anhydride and acetic acid. The reaction yields epicamphor in high purity and yield.
Propiedades
Número CAS |
10292-98-5 |
|---|---|
Nombre del producto |
Epicamphor |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(1S,4S)-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)6-8(7)11/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 |
Clave InChI |
HFQTYOGWDNGZMS-XCBNKYQSSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H](C1(C)C)C(=O)C2 |
SMILES |
CC1(C2CCC1(CC2=O)C)C |
SMILES canónico |
CC1(C2CCC1(CC2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



